Cas no 2227679-71-0 (rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine)

The compound rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a brominated thiophene moiety. Its stereospecific structure and functional groups make it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the bromine atom offers reactivity for cross-coupling reactions, while the cyclopropane ring enhances rigidity, potentially improving binding affinity in bioactive molecules. The amine group provides a handle for further derivatization. This compound’s well-defined stereochemistry and modular reactivity make it suitable for applications in medicinal chemistry and materials science.
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine structure
2227679-71-0 structure
Product name:rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
CAS No:2227679-71-0
MF:C10H14BrNS
MW:260.193860530853
CID:6493564
PubChem ID:165657435

rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1919933
    • 2227679-71-0
    • Inchi: 1S/C10H14BrNS/c1-5-4-13-8(7(5)11)6-9(12)10(6,2)3/h4,6,9H,12H2,1-3H3/t6-,9-/m1/s1
    • InChI Key: RWWISDYNCVRHSU-HZGVNTEJSA-N
    • SMILES: BrC1C(C)=CSC=1[C@@H]1[C@H](C1(C)C)N

Computed Properties

  • Exact Mass: 259.00303g/mol
  • Monoisotopic Mass: 259.00303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų
  • XLogP3: 2.8

rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1919933-0.5g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
0.5g
$2396.0 2023-09-17
Enamine
EN300-1919933-5.0g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
5g
$7238.0 2023-06-02
Enamine
EN300-1919933-0.25g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
0.25g
$2297.0 2023-09-17
Enamine
EN300-1919933-2.5g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
2.5g
$4892.0 2023-09-17
Enamine
EN300-1919933-1.0g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
1g
$2496.0 2023-06-02
Enamine
EN300-1919933-0.05g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
0.05g
$2097.0 2023-09-17
Enamine
EN300-1919933-0.1g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
0.1g
$2197.0 2023-09-17
Enamine
EN300-1919933-10.0g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
10g
$10732.0 2023-06-02
Enamine
EN300-1919933-5g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
5g
$7238.0 2023-09-17
Enamine
EN300-1919933-1g
rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine
2227679-71-0
1g
$2496.0 2023-09-17

Additional information on rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine

Racemic (1R,3S)-3-(3-Bromo-4-Methylthiophen-2-yl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview

The compound with CAS No. 2227679-71-0, known as rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with a methylthiophene group and an amine functionality. The stereochemistry of the molecule is defined by the (1R,3S) configuration, which plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the importance of such compounds in the development of novel pharmaceutical agents. The presence of the methylthiophene group introduces electronic and steric effects that can modulate the molecule's interaction with biological targets. Additionally, the cyclopropane ring is known for its high strain energy, which can be harnessed to design molecules with unique reactivity profiles. These features make rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine a valuable building block in organic synthesis.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. Researchers have explored its use in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases. The bromine atom present in the structure serves as an excellent leaving group, enabling further functionalization through substitution reactions. This versatility has made it a popular choice among chemists for designing complex molecular architectures.

In terms of synthesis, recent advancements have focused on improving the efficiency and scalability of the production process. Novel catalytic methods and asymmetric induction techniques have been employed to achieve high yields and enantioselectivity. These developments are crucial for meeting the growing demand for such compounds in both academic and industrial settings.

The pharmacological profile of rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine has also been extensively studied. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and apoptosis. These findings suggest that it could serve as a lead compound for developing innovative therapeutics with improved efficacy and reduced side effects.

Moreover, the compound's stability under various reaction conditions has been thoroughly investigated. Its resistance to oxidative degradation and thermal decomposition makes it suitable for use in demanding synthetic protocols. This stability is particularly advantageous in multi-step synthesis routes where maintaining molecular integrity is essential.

Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further enhance our understanding of this compound's properties. Advanced molecular modeling techniques can provide insights into its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic pathways and optimized drug candidates.

In conclusion, rac-(1R,3S)-3-(3-bromo-4-methylthiophen-2-yl)-2,2-dimethylcyclopropan-1-amine represents a significant advancement in organic chemistry. Its unique structure, coupled with recent research findings, positions it as a valuable asset in both academic exploration and industrial application. As ongoing studies continue to uncover new aspects of its potential, this compound is poised to play an increasingly important role in shaping future innovations within the chemical sciences.

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